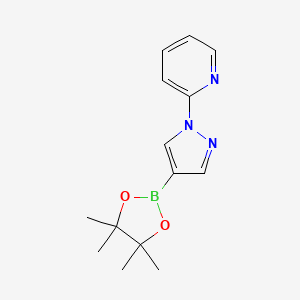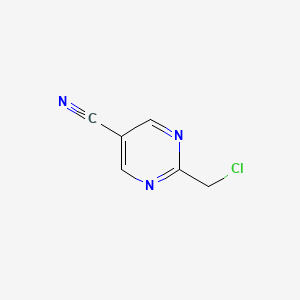
2-(Chloromethyl)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-(Chloromethyl)pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential use in the field of medicine . It is a derivative of pyrimidine-5-carbonitrile, a class of compounds known for their anticancer properties .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyrimidine-5-carbonitrile involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrimidine-5-carbonitrile was confirmed by the existence of 1 H NMR singlet signals at δ 4.02–4.73 ppm attributed to two protons of the methylene group of methylamino (-NHCH 2 -) fragments and deuterium oxide-exchangeable signals at δ 12.36–12.97 ppm, verifying the formation of an NH proton .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)pyrimidine-5-carbonitrile are complex and involve various reagents. The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- 2-(Chloromethyl)pyrimidine-5-carbonitrile derivatives are utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showing significant antibacterial activity. This demonstrates its role in developing new antimicrobial agents (Rostamizadeh et al., 2013).
- Another study explored its use in synthesizing novel pyrimidine-based heterocycles with tested antibacterial activity against various bacteria, emphasizing its potential in antimicrobial research (Shehta & Abdel Hamid, 2019).
Antitumor and Antimicrobial Testing
- Pyrimidine-5-carbonitrile derivatives, including 2-(Chloromethyl)pyrimidine-5-carbonitrile, have been synthesized and evaluated for in-vitro antitumor activity. Certain compounds showed high inhibitory activity against leukemia and moderate activity against other cancers (Taher & Helwa, 2012).
- These derivatives were also screened for antibacterial and antifungal activities, with some compounds exhibiting significant activity against specific bacterial strains (Taher & Helwa, 2012).
Ferroelectric and Magnetic Behavior
- The compound has been used in the synthesis of mixed azide and 5-(pyrimidyl)tetrazole bridged Co(II)/Mn(II) polymers. These complexes displayed interesting ferroelectric and magnetic properties, indicating potential applications in material sciences (Sengupta & Mukherjee, 2010).
Apoptotic Antiproliferative Agents
- Novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, related to 2-(Chloromethyl)pyrimidine-5-carbonitrile, have been investigated for their apoptotic and antiproliferative properties, particularly in targeting the p53 pathway in cancer therapy (Al‐Mahmoudy et al., 2021).
Spectroscopic and Structural Studies
- Spectroscopic studies on chloropyrimidine derivatives, including those related to 2-(Chloromethyl)pyrimidine-5-carbonitrile, have been performed. These studies provide insight into the molecular structure, charge distribution, and potential applications in chemical analysis (Gupta et al., 2006).
Orientations Futures
The future directions for research on 2-(Chloromethyl)pyrimidine-5-carbonitrile could involve further investigation of its potential as a therapeutic agent. For example, the compound could be evaluated for its anticancer activity against a wider range of cancer cell lines . Additionally, more research could be conducted to fully understand the compound’s mechanism of action .
Propriétés
IUPAC Name |
2-(chloromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGWVUZPQOQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270126 | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyrimidine-5-carbonitrile | |
CAS RN |
1086393-94-3 | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



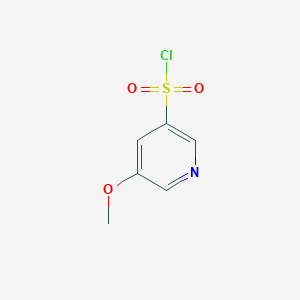
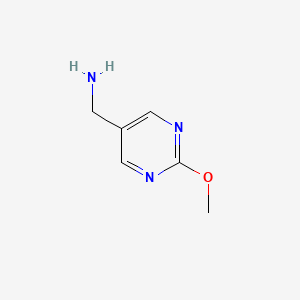
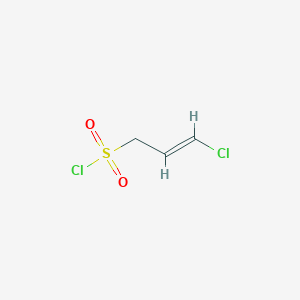
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)

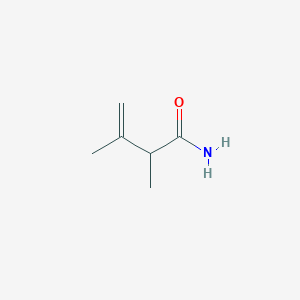

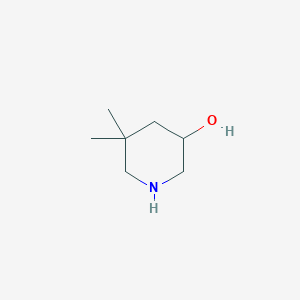


![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)

